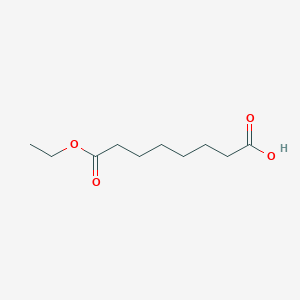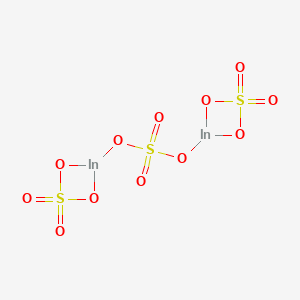
2-(2,5-Dichlorophenyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dichlorophenyl)-1H-benzimidazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a benzimidazole derivative that has been synthesized using various methods. Its mechanism of action is not yet fully understood, but studies have shown that it has significant biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(2,5-Dichlorophenyl)-1H-benzimidazole is not yet fully understood. However, studies have suggested that it targets the microtubule network in cells, which plays a crucial role in cell division. It has been shown to disrupt the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(2,5-Dichlorophenyl)-1H-benzimidazole has significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the growth of cancer cells by inducing G2/M cell cycle arrest. In addition, it has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2,5-Dichlorophenyl)-1H-benzimidazole in lab experiments is its ability to selectively target cancer cells. It has also been shown to have low toxicity in normal cells. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 2-(2,5-Dichlorophenyl)-1H-benzimidazole. One direction is to explore its potential applications in combination therapy with other anticancer drugs. Another direction is to investigate its mechanism of action in more detail to better understand its effects on cancer cells. Additionally, further research is needed to improve the solubility of this compound in water to make it more suitable for certain experiments.
Conclusion:
In conclusion, 2-(2,5-Dichlorophenyl)-1H-benzimidazole is a chemical compound that has potential applications in various scientific research areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in cancer research and drug discovery.
Méthodes De Synthèse
The synthesis of 2-(2,5-Dichlorophenyl)-1H-benzimidazole can be achieved using various methods. One of the most commonly used methods is the reaction of o-phenylenediamine with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
2-(2,5-Dichlorophenyl)-1H-benzimidazole has potential applications in various scientific research areas such as cancer research, drug discovery, and medicinal chemistry. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
Numéro CAS |
14225-80-0 |
|---|---|
Nom du produit |
2-(2,5-Dichlorophenyl)-1H-benzimidazole |
Formule moléculaire |
C13H8Cl2N2 |
Poids moléculaire |
263.12 g/mol |
Nom IUPAC |
2-(2,5-dichlorophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H8Cl2N2/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17) |
Clé InChI |
XWESCMJAJHAFPS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Cl)Cl |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Cl)Cl |
Autres numéros CAS |
14225-80-0 |
Synonymes |
BENZIMIDAZOLE, 2-(2,5-DICHLOROPHENYL)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



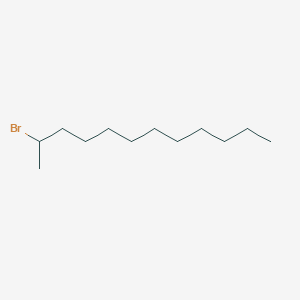

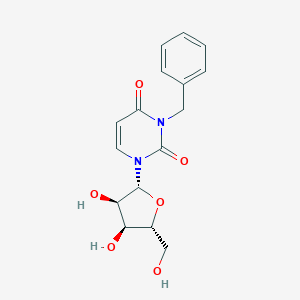
![[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one](/img/structure/B81270.png)
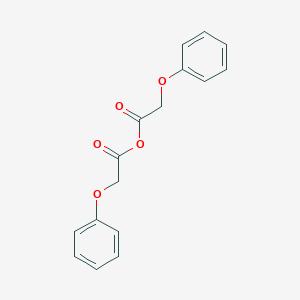
![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)

